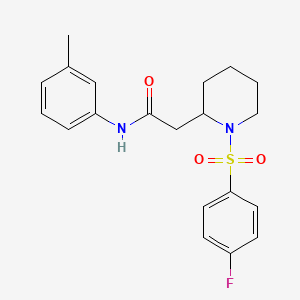
2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(m-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C20H23FN2O3S and its molecular weight is 390.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(m-tolyl)acetamide is a synthetic organic compound with notable potential in medicinal chemistry. This compound, characterized by its complex structure, is a derivative of piperidine and incorporates a sulfonyl group, which enhances its biological activity. Understanding its biological activity involves examining its mechanism of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₂₆FN₃O₄S, with a molecular weight of approximately 415.5 g/mol. The compound features:
- A piperidine ring , which serves as a versatile scaffold for various biological interactions.
- A sulfonyl group , which contributes to the compound's reactivity and stability.
- An acetanilide moiety , enhancing its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorophenyl group enhances binding affinity, while the sulfonyl group increases the compound's overall stability. The piperidine ring allows for diverse interactions with biological macromolecules, potentially leading to therapeutic effects in various conditions such as pain management and neurological disorders.
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various pathogens, including Gram-positive and Gram-negative bacteria. For instance, compounds with similar structural features have shown minimum inhibitory concentration (MIC) values indicating potent antibacterial activity against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 | Staphylococcus aureus |
| 4a | < 1 | E. coli |
| 5a | < 1 | Salmonella typhi |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's. The IC50 values for enzyme inhibition have been reported to range from 12.27 to 31.64 μM for various derivatives .
Case Studies
Recent studies have focused on the pharmacological evaluation of related piperidine derivatives:
- Antibacterial Screening : A series of piperidine derivatives were synthesized and tested against several bacterial strains, revealing strong activity against Bacillus subtilis and moderate activity against other strains like Proteus mirabilis. These studies emphasize the importance of structural modifications in enhancing antibacterial efficacy .
- Neuropharmacological Studies : Research into compounds similar to this compound has indicated their potential in modulating neurotransmitter systems, particularly through AChE inhibition, suggesting applications in treating cognitive disorders .
属性
IUPAC Name |
2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-15-5-4-6-17(13-15)22-20(24)14-18-7-2-3-12-23(18)27(25,26)19-10-8-16(21)9-11-19/h4-6,8-11,13,18H,2-3,7,12,14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVCJTNWJASYFBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














